molecular formula C13H13N5O3 B2770242 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034326-53-7

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2770242
CAS No.: 2034326-53-7
M. Wt: 287.279
InChI Key: JADZVKJKXBNWCY-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b]pyridazine is a type of organic compound known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b]thiadiazine, have been synthesized and studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of these compounds often involves a fused-triazole backbone . They can make specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .


Physical and Chemical Properties Analysis

Compounds with similar structures, such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, exhibit superior thermostability . Their physicochemical and energetic properties have been measured or calculated .

Scientific Research Applications

Antimicrobial Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide derivatives have demonstrated significant antimicrobial activity. This is seen in compounds where the synthesis involves heteroaromatic o-aminonitrile, leading to the formation of various derivatives. These compounds exhibit pronounced antimicrobial activities against a range of microbial strains (Bhuiyan et al., 2006).

Antiproliferative Activity

These derivatives also show promise in antiproliferative applications. The structural modification of these compounds, particularly when replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine moiety, leads to the inhibition of the proliferation of endothelial and tumor cells. This suggests potential in cancer research and therapy (Ilić et al., 2011).

Insecticidal Activities

These compounds have been studied for their insecticidal activities, particularly against certain species like Culex pipiens. Different derivatives, such as pyridazinone, oxadiazole, and triazolopyridazinone, exhibit varying degrees of larvicidal activity. This suggests potential uses in pest control and management programs (Ramadan et al., 2022).

Structural and Pharmaceutical Analysis

Structural analysis and synthesis methods of these derivatives have been extensively studied. This includes Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks to understand molecular interactions and stability. Such research is critical for pharmaceutical development and the creation of more effective drugs (Sallam et al., 2021).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Some derivatives of this compound exhibit antihistaminic activity and can inhibit eosinophil infiltration. This is particularly evident in compounds that have been structurally modified to include cyclic amines, suggesting potential therapeutic applications for allergic reactions and respiratory diseases (Gyoten et al., 2003).

Future Directions

The future directions in the research of these compounds often involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-2-20-12-6-5-10-15-16-11(18(10)17-12)8-14-13(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADZVKJKXBNWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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